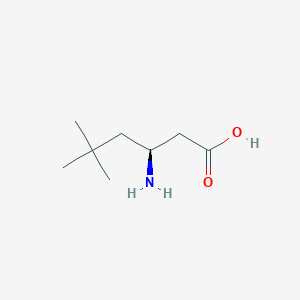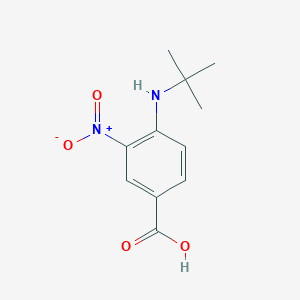
4-(Tert-butylamino)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butylamino)-3-nitrobenzoic acid is a compound that has been studied for its structural properties . It is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of compounds similar to 4-(Tert-butylamino)-3-nitrobenzoic acid has been studied. For example, the compound 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxymethyl)phenol (4BAHEHMP) was investigated and characterized by FT- IR and FT- Raman spectral analysis .
Molecular Structure Analysis
The molecular structure of 4-(Tert-butylamino)-3-nitrobenzoic acid has been analyzed. All non-H atoms lie in a mirror plane except for one of the methyl groups which deviates from the mirror plane by 0.919 (3) Å and is twisted by a torsion angle of 62.9 (2)° . An intramolecular N-H…O hydrogen bond generates an S(6) ring motif .
Scientific Research Applications
Drug Delivery Systems
4-(Tert-butylamino)-3-nitrobenzoic acid: can be utilized in the development of drug delivery systems. Its structure allows it to be a potential candidate for conjugation with drug molecules, enhancing their stability and bioavailability. For instance, it could be used to modify the surface of mesoporous silica nanoparticles (MSNs), which are known for their high rigidity, thermal stability, and large surface areas suitable for drug adsorption .
Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer for creating novel polymers with specific properties. For example, it could be involved in the synthesis of diblock copolymers that exhibit pH-responsive behavior, which is valuable for creating smart materials that respond to environmental changes .
Future Directions
Future research directions could include a more detailed investigation of the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 4-(Tert-butylamino)-3-nitrobenzoic acid. This could provide valuable insights for the development of new drugs and other applications .
properties
IUPAC Name |
4-(tert-butylamino)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOAGYYJHLOOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylamino)-3-nitrobenzoic acid | |
Q & A
Q1: What are the key structural features of 4-(Tert-butylamino)-3-nitrobenzoic acid as revealed by the study?
A1: The study reveals that 4-(Tert-butylamino)-3-nitrobenzoic acid exhibits a particular arrangement of atoms. Most of its non-hydrogen atoms lie within a mirror plane, with the exception of one methyl group. This methyl group deviates from the plane and exhibits a specific torsion angle []. This unique conformation is stabilized by an intramolecular hydrogen bond, creating an S(6) ring motif within the molecule []. Furthermore, the molecules interact with each other through hydrogen bonding involving oxygen atoms, leading to the formation of dimers []. These interactions contribute to the overall three-dimensional structure and packing of the molecules in the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

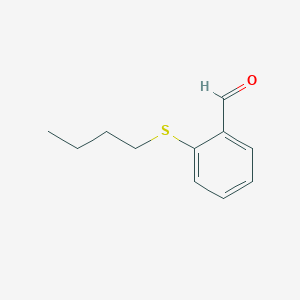


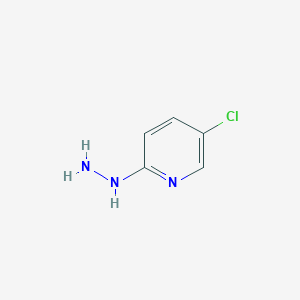
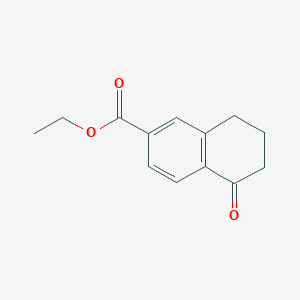

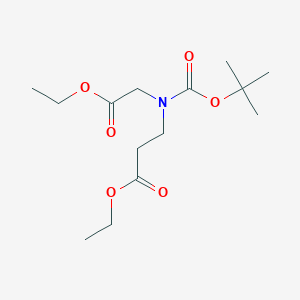

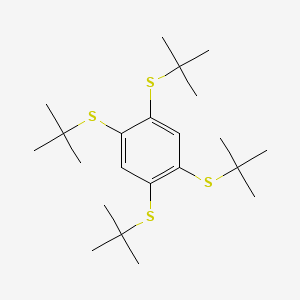


![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)
